2-Bromo-4-fluorotoluene

Catalog No.
S662232
CAS No.
1422-53-3
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorotoluene

CAS Number

1422-53-3

Product Name

2-Bromo-4-fluorotoluene

IUPAC Name

2-bromo-4-fluoro-1-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3

InChI Key

SFGFOJPGCOYQJK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)Br

Canonical SMILES

CC1=C(C=C(C=C1)F)Br
  • Precursor in Organic Synthesis

    2-Bromo-4-fluorotoluene can serve as a starting material for the synthesis of other valuable compounds. One example is 4-borono-2-fluorophenylalanine, a radiopharmaceutical tracer used in Positron Emission Tomography (PET) scans. The specific properties of 2-BFT, particularly the presence of the bromine and fluorine groups, allow for targeted chemical reactions to achieve the desired end product [].

  • Potential Applications in Material Science

    Scientific literature mentions 2-BFT in the context of patent applications, though the specific details of these inventions are not publicly available. This suggests potential applications of 2-BFT in the development of novel materials with unique properties [].

Molecular Structure Analysis

The molecule consists of a benzene ring (six-membered carbon ring) with a bromine atom attached at the second position (counting carbons clockwise) and a fluorine atom at the fourth position []. This specific arrangement places the electron-withdrawing bromine and fluorine on opposite sides of the ring, creating a slight polarity in the molecule.


Chemical Reactions Analysis

Synthesis of 2-Bromo-4-fluorotoluene can be achieved through various methods, including:

  • Electrophilic aromatic substitution: Bromination of 4-fluorotoluene with a bromine source like Br2/FeBr3 can yield the desired product.
C6H5F + Br2 + FeBr3 -> C6H4FBr + HBr + FeBr2
  • Diazonium coupling: Reacting 4-fluoroaniline with a diazonium salt followed by treatment with HBr can also produce 2-bromo-4-fluorotoluene.
  • High-temperature decomposition: At elevated temperatures, the C-Br bond might break, leading to formation of bromine and other products.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1422-53-3

Wikipedia

2-Bromo-4-fluorotoluene

Dates

Modify: 2023-08-15

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